9-Fluorenylmethyl chloroformate

Catalog No.
S598951
CAS No.
28920-43-6
M.F
C15H11ClO2
M. Wt
258.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl chloroformate

CAS Number

28920-43-6

Product Name

9-Fluorenylmethyl chloroformate

IUPAC Name

9H-fluoren-9-ylmethyl carbonochloridate

Molecular Formula

C15H11ClO2

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

IRXSLJNXXZKURP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl

Synonyms

9-Fluorenylmethylchloroformate;28920-43-6;Fmoc-Cl;Fmocchloride;Fmoc-chloride;9-Fluorenylmethoxycarbonylchloride;(9h-fluoren-9-yl)methylcarbonochloridate;9H-Fluoren-9-ylmethylchloroformate;Fluoren-9-ylmethylchloroformate;(9H-Fluoren-9-ylmethoxy)carbonylChloride;Carbonochloridicacid,9H-fluoren-9-ylmethylester;ChloroformicAcid9-FluorenylmethylEster;9-fluorenylmethyloxycarbonylchloride;(9H-fluoren-9-yl)methylchloroformate;CCRIS2608;IRXSLJNXXZKURP-UHFFFAOYSA-N;EINECS249-313-6;1-(9-Fluorenyl)methylchloroformate;FORMICACID,CHLORO-,FLUOREN-9-YLMETHYLESTER;9H-fluoren-9-ylmethylcarbonochloridate;9H-Fluoren-9-ylmethylchloridocarbonate;BRN2279177;ST51037556;FMOC;PubChem10485

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl

Introducing Fmoc Protecting Groups

One of the most prominent applications of Fmoc-Cl is the introduction of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group to amine functionalities. This protecting group is crucial in solid-phase peptide synthesis (SPPS) . Fmoc protection allows for the selective manipulation of specific amine groups within a peptide chain while keeping others unreacted. The Fmoc group can be readily cleaved under mild basic conditions, making it an attractive option for researchers due to its compatibility with various reaction conditions used in peptide synthesis.

Activating Carboxylic Acids

Fmoc-Cl can function as a coupling reagent, activating the carboxylic acid group of amino acids. This activated group can then react with various nucleophiles, such as alcohols, to form esters . This application proves valuable in the synthesis of amino acid esters, which serve as building blocks for further modifications or as intermediates in other reactions.

Synthesis of Complex Molecules

Beyond peptide synthesis, Fmoc-Cl finds use in the preparation of more complex molecules. For instance, it participates in the generation of mixed carboxylic and carbonic anhydrides, facilitating the formation of amide and ester bonds . This approach allows for the construction of intricate molecules with specific functionalities.

Additional Research Applications

Recent research explores Fmoc-Cl's utility in various areas, including:

  • Preparation of Lysogangliosides

    These complex glycosphingolipids play a role in cell signaling and development. Fmoc-Cl aids in their synthesis .

  • Solid-Phase Synthesis of DOPA-containing Peptides

    DOPA (L-3,4-dihydroxyphenylalanine) is an amino acid with unique properties. Fmoc-Cl facilitates the incorporation of DOPA into peptides during solid-phase synthesis .

9-Fluorenylmethyl chloroformate is a chemical compound with the formula C₁₅H₁₁ClO₂. It is often used as a reagent in organic synthesis, particularly for the protection of amines during peptide synthesis. This compound is characterized by its ability to form stable derivatives with amino acids and other amine-containing compounds, making it a valuable tool in synthetic organic chemistry.

Fmoc-Cl is a hazardous compound and requires proper handling:

  • Severe Skin and Eye Irritant: Contact with skin or eyes can cause severe burns and damage [].
  • Toxic Gas Release: Reacts with water to release toxic hydrogen chloride gas [].
  • Proper Personal Protective Equipment (PPE): Wear gloves, protective clothing, safety goggles, and a fume hood when handling Fmoc-Cl [].
, primarily involving the formation of carbamate linkages. The most notable reaction is its interaction with amines, where it serves as a protecting group. Upon reaction with an amine, 9-fluorenylmethyl chloroformate forms a stable carbamate, which can later be deprotected under basic conditions to regenerate the free amine.

For example, when glycine is treated with 9-fluorenylmethyl chloroformate, it yields the corresponding Fmoc-glycine derivative. This reaction is reversible, allowing for the selective protection and subsequent deprotection of amino acids during peptide synthesis .

While 9-fluorenylmethyl chloroformate itself does not exhibit significant biological activity, its derivatives are often used in biological studies. The derivatives formed from this compound can facilitate the analysis of amino acids and peptides due to their fluorescent properties. For instance, when amino acids are derivatized with 9-fluorenylmethyl chloroformate, they can be detected using fluorescence or UV spectroscopy, enhancing their visibility in analytical procedures .

The synthesis of 9-fluorenylmethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene (COCl₂). This reaction produces 9-fluorenylmethyl chloroformate along with hydrochloric acid as a byproduct. The general reaction can be summarized as follows:

9 Fluorenylmethanol+Phosgene9 Fluorenylmethyl chloroformate+HCl\text{9 Fluorenylmethanol}+\text{Phosgene}\rightarrow \text{9 Fluorenylmethyl chloroformate}+\text{HCl}

This method is efficient and widely used in laboratories for preparing the compound .

The primary applications of 9-fluorenylmethyl chloroformate include:

  • Peptide Synthesis: It is extensively used as a protecting group for amino acids in solid-phase peptide synthesis.
  • Analytical Chemistry: The compound serves as a fluorogenic reagent for the detection of secondary amines and amino acids.
  • Organic Synthesis: It facilitates various synthetic pathways by protecting reactive amine functionalities during multi-step reactions .

Interaction studies involving 9-fluorenylmethyl chloroformate focus on its ability to form stable derivatives with various amines. These studies often employ techniques such as chromatography and spectroscopy to analyze the derivatives formed. The compound's reactivity with amines allows researchers to explore its utility in synthesizing complex organic molecules and understanding its behavior in different chemical environments .

Several compounds share structural or functional similarities with 9-fluorenylmethyl chloroformate. Notable examples include:

Compound NameStructure/FunctionalityUnique Features
Fluorenylmethyloxycarbonyl chlorideUsed for similar protective purposes in peptide synthesisCleaved under basic conditions; versatile use
Boc (tert-butyloxycarbonyl) chlorideAnother protecting group for aminesMore stable under acidic conditions
Acetyl chlorideUsed to acetylate aminesLess selective compared to fluorenyl derivatives

These compounds are utilized for similar purposes but differ in their stability and reactivity under various conditions. For instance, while fluorenylmethyloxycarbonyl chloride is more versatile in terms of cleavage conditions, 9-fluorenylmethyl chloroformate provides specific advantages in fluorescence-based detection methods due to its unique structure .

XLogP3

4.3

UNII

9PLB0BTT90

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (15.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

28920-43-6

Wikipedia

1-(9-fluorenyl)methyl chloroformate

Dates

Modify: 2023-08-15

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